N-[(2-bromophenyl)methyl]pyridin-3-amine
Description
N-[(2-Bromophenyl)methyl]pyridin-3-amine is a brominated aromatic amine featuring a pyridine ring linked via a methylene bridge to a 2-bromophenyl group. Its molecular formula is C₁₂H₁₁BrN₂, with a molar mass of 263.14 g/mol.
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11BrN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2 |
InChI Key |
WWYWARZHFKHSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine typically involves the reaction of 2-bromobenzyl bromide with pyridin-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of pyridin-3-amine attacks the bromomethyl group of 2-bromobenzyl bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl-substituted pyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromophenyl)methyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridin-3-amine moiety can participate in hydrogen bonding and π-π interactions with the target molecules .
Comparison with Similar Compounds
Structural Analogues with Bromophenyl Substitutions
a) N-[(3-Bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS: 618404-88-9)
- Structure : Incorporates a 3-bromophenyl group and a 2-methylindole moiety.
- Molecular Formula : C₂₁H₁₈BrN₃ (392.29 g/mol).
- This may improve membrane permeability but reduce solubility .
b) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a 3-bromo-2-methylphenyl group conjugated to a pyridone ring via an amide bridge.
- Planarity : Near-planar conformation due to extended π-conjugation, enhancing intermolecular interactions (e.g., hydrogen bonding) .
c) 2-Propen-1-amine, 3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)
- Structure : A propenylamine backbone with 4-bromophenyl and 3-pyridinyl groups.
- Molecular Formula : C₁₆H₁₆BrN₃ (354.22 g/mol).
Pyridine-Based Amines with Varied Substituents
a) N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7)
- Structure : Methoxy group at the 2-position of the phenyl ring.
- Molecular Formula : C₁₂H₁₂N₂O (200.24 g/mol).
b) 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k)
- Structure : Nitro and halogen (Br/Cl) substituents on pyridine and phenyl rings.
- Activity : Tested for acetylcholinesterase (AChE) inhibition. The nitro group enhances electron-withdrawing effects, which may improve binding to enzyme active sites .
c) N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p)
- Structure : Naphthyl and nitro groups enhance aromatic stacking and polarity.
- Activity : Demonstrated moderate AChE inhibition (IC₅₀ = 12.3 µM), suggesting that bulky aromatic groups improve target engagement .
Pharmacological and Physicochemical Comparisons
Biological Activity
N-[(2-bromophenyl)methyl]pyridin-3-amine, a compound characterized by its unique structural features, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. The compound features a brominated phenyl group attached to a pyridine ring which is crucial for its biological interactions.
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Bromination of Phenyl Compounds : Utilizing brominating agents to introduce bromine into the phenyl ring.
- Pyridine Ring Functionalization : Modifying the pyridine structure to enhance biological activity.
- Amine Coupling Reactions : Employing coupling reactions between amines and activated halides to form the target compound.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
The compound's mechanism of action may involve interaction with specific enzymes and receptors that are crucial in cancer pathways, particularly those related to apoptosis and cell proliferation.
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, it may interact with bromodomain and extra-terminal (BET) proteins, which are known to regulate gene expression linked to cancer development .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique biological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Bromine on pyridine ring | Antimicrobial properties |
| 3-Amino-2-bromo-5-methylpyridine | Amino group on pyridine | Anticancer activity |
| 6-Methylpyridin-2-one derivatives | Methyl group on pyridine | Positive allosteric modulation |
This compound stands out due to its specific combination of functional groups, enhancing its therapeutic applications .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were notably lower than those of existing chemotherapeutics, indicating higher potency.
- Molecular Modeling Studies : Computational analyses have suggested favorable binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies provide insights into optimizing the compound for enhanced efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[(2-bromophenyl)methyl]pyridin-3-amine, and how are intermediates characterized?
- Methodology : A two-step approach is commonly employed:
Condensation : React 2-bromobenzaldehyde with pyridin-3-amine under reductive amination conditions (e.g., NaBH₄ or Pd/C with H₂).
Purification : Use flash column chromatography (FCC) with hexanes/ethyl acetate (90:10) and triethylamine to isolate the product .
- Characterization : Validate via IR spectroscopy (amide/amine stretches at ~3200 cm⁻¹, C-Br at ~750 cm⁻¹) and melting point analysis (109–112°C observed in analogues) .
Q. How can researchers confirm the compound’s structural integrity and purity during synthesis?
- Analytical Techniques :
- NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., pyridine ring protons at δ 6.8–8.0 ppm, bromophenyl signals split due to para-substitution).
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (expected m/z for C₁₂H₁₁BrN₂: ~278.02) .
- Elemental Analysis : Confirm C, H, N, Br ratios within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Workflow :
Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Key Variables :
- Catalyst Screening : Compare Pd/C, Raney Ni, or NaBH₄ efficiency in reductive amination (Pd/C yields ~47% in analogues; NaBH₄ may reduce side products) .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but may require post-reaction extraction to remove residuals .
- Temperature Control : Maintain 60–80°C during condensation to balance kinetics and decomposition .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- SHELX Workflow :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
Refinement : Apply SHELXL-97 for anisotropic displacement parameters; validate hydrogen bonding (N–H⋯O/N interactions) and π-stacking .
- Challenges : Address potential twinning or disorder in the bromophenyl group via iterative refinement .
Q. How to design structure-activity relationship (SAR) studies to explore bioactivity?
- SAR Framework :
- Core Modifications : Synthesize analogues with:
- Halogen substitutions (Cl, F) at the bromophenyl position.
- Pyridine ring substitutions (e.g., 4-methyl, 5-nitro) .
- Assay Correlation : Use IC₅₀ values from kinase inhibition assays to map electronic/steric effects.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate HOMO/LUMO energies with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
